



## **Application Note: Comprehensive Characterization of DM4-ADCs Using Mass Spectrometry**

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Compound of Interest		
Compound Name:	Maytansinoid DM4	
Cat. No.:	B15605412	Get Quote

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## Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents, such as the may tansinoid derivative DM4, directly to cancer cells.[1][2] The complex and heterogeneous nature of ADCs necessitates a suite of robust analytical techniques to ensure their quality, efficacy, and safety.[3] Mass spectrometry (MS) has become an indispensable tool for the indepth characterization of ADCs, providing critical information on drug-to-antibody ratio (DAR), drug distribution, and conjugation site localization.[4] This application note provides detailed protocols for the characterization of DM4-ADCs using various mass spectrometry-based methods.

DM4, a potent microtubule-disrupting agent, is typically conjugated to the antibody via a linker that is stable in circulation but releases the active drug within the target cell.[1][5][6] The conjugation process, often targeting lysine residues or interchain cysteines, results in a heterogeneous mixture of ADC species with varying numbers of DM4 molecules attached.[7][8] Therefore, precise characterization of this heterogeneity is a critical quality attribute (CQA) that directly impacts the ADC's therapeutic window.[9][10]

## **Core Analytical Strategies**



A multi-level mass spectrometric approach is typically employed for the comprehensive characterization of DM4-ADCs:

- Intact Mass Analysis: Provides the molecular weight of the entire ADC, enabling the determination of the drug load distribution and the average DAR.[11][12] This can be performed under native or denaturing conditions.
- Subunit Analysis: Involves the reduction of the ADC into its light and heavy chains, followed by MS analysis to determine the drug load on each chain.[11][13]
- Peptide Mapping: Employs enzymatic digestion of the ADC to identify the specific amino acid residues where the DM4-linker is conjugated.[14][15][16]

Orthogonal techniques like hydrophobic interaction chromatography (HIC) are also frequently used to complement MS data by separating ADC species based on their hydrophobicity, which increases with the number of conjugated DM4 molecules.[17][18][19]

# Experimental Protocols Intact Mass Analysis under Denaturing Conditions (RP-LC-MS)

This method is suitable for assessing the overall drug load distribution and average DAR of the DM4-ADC.

#### Protocol:

- Sample Preparation:
  - Dilute the DM4-ADC sample to a final concentration of 0.5 mg/mL using 25 mM ammonium bicarbonate, pH 7.9.[11]
  - For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans. This simplifies the mass spectrum.
     [11][12]
- LC-MS System:



- LC System: Agilent 1290 Infinity LC System or equivalent.[11]
- Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 μm.[11]
- Mobile Phase A: 0.1% Formic acid in water.[12]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]
- Gradient: A suitable gradient to elute the ADC, for example, 20-80% B over 15 minutes.
- Flow Rate: 0.2 mL/min.[12]
- Column Temperature: 75°C.[12]
- Mass Spectrometry:
  - Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap.
  - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  - Mass Range: m/z 900–4000.[12]
- Data Analysis:
  - Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
  - Calculate the average DAR based on the relative abundance of the peaks corresponding to different drug loads.[12]

## **Intact Mass Analysis under Native Conditions (SEC-MS)**

Native MS is particularly useful for cysteine-conjugated ADCs where non-covalent interactions hold the subunits together.[20][21] Size-exclusion chromatography (SEC) is used for online buffer exchange into a volatile, MS-compatible buffer.[20][22]

#### Protocol:

Sample Preparation:



- Buffer-exchange the DM4-ADC sample into a volatile aqueous buffer, typically 50-150 mM
   ammonium acetate.[4]
- · LC-MS System:
  - LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[11]
  - Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 μm, 2.1 mm x 150 mm.[21]
  - Mobile Phase: 50-100 mM Ammonium Acetate.[11]
  - Flow Rate: Isocratic elution at a flow rate suitable for the column, e.g., 0.2-0.4 mL/min.
- Mass Spectrometry:
  - Instrument: A high-resolution mass spectrometer capable of high m/z range detection.
  - Ionization Mode: ESI, positive ion mode, with gentle source conditions to maintain the native structure.
  - Mass Range: Extended m/z range (e.g., up to 7,000) to accommodate the low charge states of the native protein.[21]
- Data Analysis:
  - Deconvolute the mass spectrum to determine the masses of the different drug-loaded species.
  - Calculate the average DAR from the relative intensities of these peaks.[4]

## Subunit Analysis by Reversed-Phase LC-MS

This method provides information on the distribution of the DM4 payload between the light and heavy chains of the antibody.

#### Protocol:

Sample Preparation:



- Dilute the DM4-ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM
   Tris, pH 7.5).[23]
- Add dithiothreitol (DTT) to a final concentration of 1.0 mM.[23]
- Incubate at 37°C for 20 minutes to reduce the interchain disulfide bonds.
- Dilute the reduced sample to 0.2 mg/mL with 5% acetonitrile, 0.1% TFA for LC-MS analysis.[23]
- · LC-MS System:
  - Use a reversed-phase LC-MS system as described for denaturing intact mass analysis.
- Data Analysis:
  - Deconvolute the mass spectra for the light and heavy chains to identify species with different numbers of conjugated DM4 molecules.
  - Calculate the DAR for each chain and the overall average DAR.[10]

## Peptide Mapping by LC-MS/MS

Peptide mapping is used to identify the specific conjugation sites of the DM4-linker on the antibody sequence.

#### Protocol:

- Sample Preparation:
  - Denature the DM4-ADC sample.
  - Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (if not the conjugation site).
  - Digest the ADC with an enzyme such as trypsin.
  - The resulting peptide mixture is then analyzed by LC-MS/MS.



#### · LC-MS System:

- LC System: A nano- or micro-flow LC system for optimal sensitivity.
- Column: A C18 reversed-phase column suitable for peptide separations.
- Mobile Phases: Typically water and acetonitrile with 0.1% formic acid.
- Gradient: A long, shallow gradient is used to separate the complex peptide mixture.
- Mass Spectrometry:
  - Instrument: A high-resolution mass spectrometer with fragmentation capabilities (MS/MS).
  - Data Acquisition: Data-dependent acquisition (DDA) is commonly used to select precursor ions for fragmentation.

#### Data Analysis:

- The MS/MS data is searched against the antibody sequence using specialized software to identify the peptides.
- The presence of a mass shift corresponding to the DM4-linker on specific peptides confirms the conjugation site.[15]

### **Data Presentation**

Quantitative data from the mass spectrometric analysis of a DM4-ADC should be summarized in clear and structured tables for easy comparison.

Table 1: Intact Mass Analysis of DM4-ADC



Species	Observed Mass (Da)	Theoretical Mass (Da)	Mass Difference (Da)	Relative Abundance (%)
DAR 0	148,050.5	148,050.0	0.5	10.2
DAR 2	149,980.2	149,979.8	0.4	25.5
DAR 4	151,910.1	151,909.6	0.5	40.8
DAR 6	153,839.5	153,839.4	0.1	18.3
DAR 8	155,769.2	155,769.2	0.0	5.2
Average DAR	4.2			

Table 2: Subunit Analysis of DM4-ADC

Chain	Species	Observed Mass (Da)	Relative Abundance (%)
Light Chain	LC-DM40	23,505.1	45.1
LC-DM41	24,470.0	54.9	
Heavy Chain	HC-DM40	50,520.3	5.3
HC-DM41	51,485.1	28.9	
HC-DM42	52,449.8	50.1	_
HC-DM43	53,414.5	15.7	_

Table 3: Peptide Mapping Summary of a DM4-ADC

Peptide Sequence	Modification	Observed Mass (Da)	Conjugation Site
TPEVTCVVVDVSHE DPEVK	DM4-Linker	3150.45	Cys220 (HC)

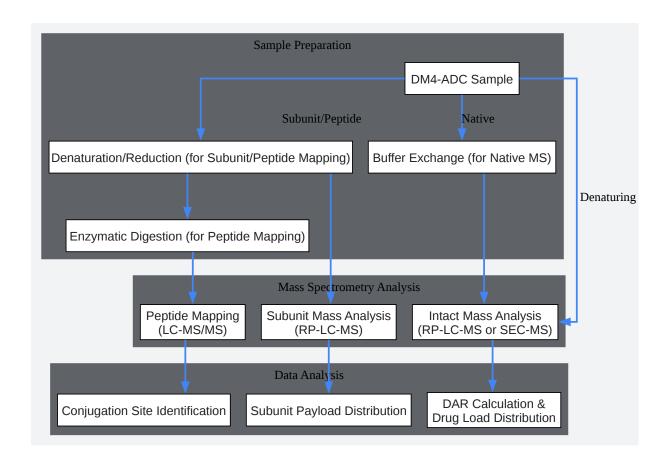




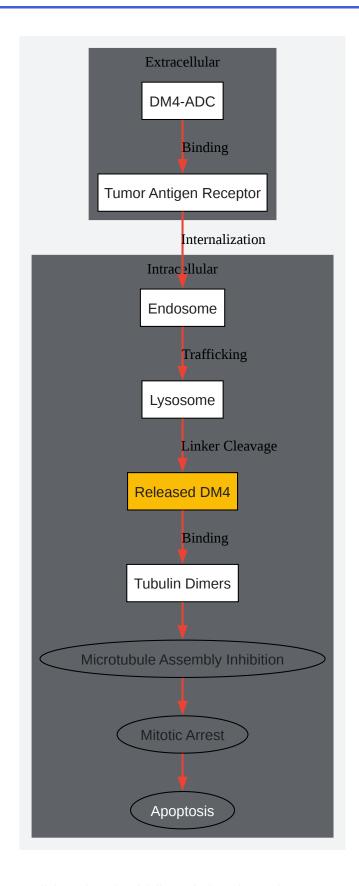
## **Visualizations**

Diagrams are essential for illustrating complex workflows and biological pathways.









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